![molecular formula C19H17FN2OS B2818879 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223926-79-1](/img/structure/B2818879.png)
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of compounds related to "4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione" involves various chemical reactions, including cyclization and condensation processes, to obtain derivatives with potential biological activities. For instance, the synthesis and cytotoxic activity of 1,2,4-triazoline-3-thione and 1,3,4-thiadiazole derivatives have been explored, with compounds characterized by spectral data and X-ray crystallography (Karakuş et al., 2010).
Biological Activities
- The derivatives of "4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione" have been studied for their cytotoxic effects on cancer and normal cell lines. Compounds synthesized have shown varying degrees of activity, suggesting their potential in cancer research (Karakuş et al., 2010).
Chemical Properties and Reactivity
- Studies on the chemical properties and reactivity of related compounds reveal insights into their molecular structure and potential applications in material science or as intermediates in further chemical transformations. For example, the structural characterization of isostructural thiazoles with an imidazole core has been reported, highlighting the influence of molecular structure on their physical and chemical properties (Kariuki et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Mode of Action
Benzimidazoles typically interact with their targets by binding to key functional proteins, disrupting their normal function .
Biochemical Pathways
Benzimidazole derivatives have been shown to affect various biochemical pathways, particularly those involved in microbial growth and replication .
Pharmacokinetics
Similar compounds, such as 4-fluoromethylphenidate, act as higher potency dopamine reuptake inhibitors . This suggests that the compound may have similar pharmacokinetic properties, including absorption into the bloodstream, distribution throughout the body, metabolism by the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOISCXWUJROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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